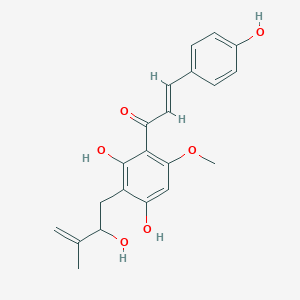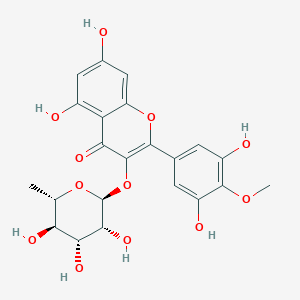
キサントフモールD
概要
説明
Xanthohumol D is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) in the family Cannabaceae . It belongs to a subclass of chalcone precursors of flavonoids and has garnered significant interest due to its potential pharmacological activities . Xanthohumol D is known for its bitter taste and is a secondary metabolite with various biological properties .
科学的研究の応用
Xanthohumol D has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for other bioactive compounds . In biology, it is investigated for its anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . In medicine, xanthohumol D is explored for its potential therapeutic effects in treating various diseases . In the industry, it is used in the production of dietary supplements and functional foods .
作用機序
The mechanism of action of xanthohumol D involves its interaction with molecular targets and pathways involved in various biological processes . It acts as a scavenger of reactive oxygen species (ROS) to prevent oxidative damage to proteins and DNA . Xanthohumol D also inhibits the phosphorylation of protein kinase B and NF-κB, leading to anti-inflammatory and anti-cancer effects .
生化学分析
Biochemical Properties
Xanthohumol D interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of quinone reductase-2 (QR-2) with an IC50 value of 110 μM . It binds to the active site of QR-2 . The prenylation of Xanthohumol D is considered to increase its lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .
Cellular Effects
Xanthohumol D has been shown to have antiproliferative activity on human cancer cell lines in vitro . It also acts as a scavenger of reactive oxygen species (ROS) to prevent oxidative damage of proteins and DNA .
Molecular Mechanism
The molecular mechanism of Xanthohumol D involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits QR-2 by binding to its active site . The specific molecular target of Xanthohumol D still remains unclear .
Temporal Effects in Laboratory Settings
The cyclization of Xanthohumol D to isoxanthohumol was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .
準備方法
Synthetic Routes and Reaction Conditions: Xanthohumol D can be synthesized through a six-step process starting from naringenin . The prenyl side chain is introduced by the Mitsunobu reaction, followed by a europium-catalyzed Claisen rearrangement . The base-mediated opening of chromanone provides access to an α,β-conjugated ketone system .
Industrial Production Methods: Industrial production of xanthohumol D involves the extraction from hop cones, where it is present in high levels in the glandular trichomes . The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .
化学反応の分析
Types of Reactions: Xanthohumol D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving xanthohumol D include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of xanthohumol D include various derivatives with enhanced biological activities . These derivatives are often tested for their potential therapeutic applications .
類似化合物との比較
特性
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLGOCXDBSFCM-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317600 | |
| Record name | Xanthohumol D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274675-25-1 | |
| Record name | Xanthohumol D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthohumol D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Xanthohumol D, and what are its downstream effects?
A1: Xanthohumol D exerts its biological activity primarily by binding to Keap1 []. Keap1 normally sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation. By covalently modifying cysteine sulfhydryl groups on Keap1, Xanthohumol D disrupts this interaction, leading to increased levels of Nrf2 in both the cytoplasm and nucleus []. This increase in nuclear Nrf2 upregulates the antioxidant response element, inducing the expression of cytoprotective enzymes like quinone reductase, glucuronyl transferases, glutathione S-transferases, and sulfotransferases []. This upregulation of detoxifying enzymes is thought to be the primary mechanism by which Xanthohumol D exhibits chemopreventive effects.
Q2: How effective is Xanthohumol D as an inhibitor of Quinone Reductase-2 (QR-2)?
A2: Research has shown that Xanthohumol D effectively inhibits QR-2 []. This inhibition was confirmed through a functional enzyme assay and X-ray crystallography, demonstrating the binding of Xanthohumol D to the active site of QR-2 []. While the inhibition of QR-2 is often associated with antimalarial and antitumor activities, the overall effect of Xanthohumol D on QR-2 in these contexts requires further investigation.
Q3: What is the structural characterization of Xanthohumol D?
A3: Xanthohumol D is a prenylated chalcone naturally found in hops (Humulus lupulus L.) [, ]. While the provided abstracts do not explicitly state the molecular formula and weight of Xanthohumol D, they highlight the presence of a 5'-hydroxyisoprenyl group, a key structural feature []. Further research into available databases and literature would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.
Q4: What is the significance of the 5'-hydroxyisoprenyl group in Xanthohumol D and its analogs?
A4: Studies synthesizing Xanthohumol D and related chalcones with a 5'-hydroxyisoprenyl group were conducted to investigate their antibacterial activities []. While the exact role of this group in Xanthohumol D's mechanism of action remains unclear, it was observed that the presence and modification of this group influences the antibacterial activity of these compounds []. This suggests the 5'-hydroxyisoprenyl group might play a role in target binding or modulating the molecule's overall physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















